molecular formula C12H10BrNO3 B1269146 5-Bromo-n-(4-methoxyphenyl)-2-furamide CAS No. 31136-81-9

5-Bromo-n-(4-methoxyphenyl)-2-furamide

Cat. No.: B1269146
CAS No.: 31136-81-9
M. Wt: 296.12 g/mol
InChI Key: MMCCNWDRAXHBEG-UHFFFAOYSA-N
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Description

5-Bromo-n-(4-methoxyphenyl)-2-furamide is an organic compound that features a bromine atom, a methoxyphenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-n-(4-methoxyphenyl)-2-furamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes:

    Bromination: The starting material, 2-furamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Methoxyphenyl Group Introduction: The brominated intermediate is then reacted with 4-methoxyphenylamine under conditions that facilitate nucleophilic substitution, often in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the bromine atom can yield the corresponding de-brominated furanamide.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: De-brominated furanamide.

    Substitution: Various substituted furanamides depending on the nucleophile used.

Scientific Research Applications

5-Bromo-n-(4-methoxyphenyl)-2-furamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in organic electronics and as a building block for polymers with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-Bromo-n-(4-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors.

    Pathways Involved: The binding of the compound to its target can trigger downstream signaling pathways, leading to cellular responses such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

    5-Bromo-2-furamide: Lacks the methoxyphenyl group, leading to different reactivity and applications.

    4-Methoxyphenyl-2-furamide: Lacks the bromine atom, affecting its chemical properties and biological activity.

Uniqueness: 5-Bromo-n-(4-methoxyphenyl)-2-furamide is unique due to the presence of both the bromine atom and the methoxyphenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research.

Properties

IUPAC Name

5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCCNWDRAXHBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352639
Record name 5-bromo-n-(4-methoxyphenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31136-81-9
Record name 5-bromo-n-(4-methoxyphenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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